rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide
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Overview
Description
rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide: is a complex organic compound with a cyclopropane ring, which is known for its strained three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor followed by functional group modifications. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods are critical to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The cyclopropane ring may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-methylpropan-1-amine hydrochloride
- N-Ethyl-2-methyl-2-propanamine
- Benzamide, 2-bromo-N-methyl-
Uniqueness
rac N-Benzyl-N-ethyl-2-(hydroxymethyl)-1-phenyl-cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts significant strain and reactivity. This makes it distinct from other similar compounds that may lack this structural feature.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(1R,2S)-N-benzyl-N-ethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H23NO2/c1-2-21(14-16-9-5-3-6-10-16)19(23)20(13-18(20)15-22)17-11-7-4-8-12-17/h3-12,18,22H,2,13-15H2,1H3/t18-,20+/m1/s1 |
InChI Key |
SRPLDSLLBYXJSS-QUCCMNQESA-N |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)[C@@]2(C[C@@H]2CO)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2(CC2CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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